2-Methyl-2-propylpentanal

Description

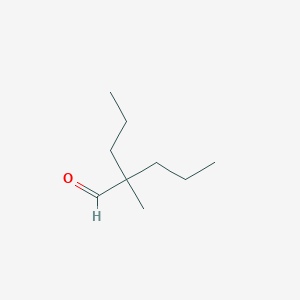

2-Methyl-2-propylpentanal is a branched aldehyde with the molecular formula C₉H₁₈O. Its IUPAC name indicates a pentanal backbone (five-carbon chain with an aldehyde group at position 1), substituted at position 2 by both a methyl (-CH₃) and a propyl (-CH₂CH₂CH₃) group. This structure confers unique physicochemical properties, including reduced intermolecular forces due to branching, which lowers boiling points compared to linear analogs. Aldehydes like this compound are typically reactive, participating in oxidation, reduction, and nucleophilic addition reactions.

Properties

IUPAC Name |

2-methyl-2-propylpentanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O/c1-4-6-9(3,8-10)7-5-2/h8H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGCRJBDYSJVBFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)(CCC)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90503515 | |

| Record name | 2-Methyl-2-propylpentanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90503515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67592-21-6 | |

| Record name | 2-Methyl-2-propylpentanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90503515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-propylpentanal can be achieved through various methods. One common approach involves the aldol condensation of propionaldehyde with a nitrogenous organic base and an organic acid. The reaction mixture is stirred, and water is added to wash the product, resulting in the formation of this compound .

Industrial Production Methods

In industrial settings, the production of this compound typically involves the use of large-scale reactors where the reactants are mixed under controlled conditions. The reaction is catalyzed by a nitrogenous organic base, which ensures high selectivity and minimal side reactions. The absence of solvents in the reaction process reduces energy consumption and simplifies the purification steps .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-propylpentanal undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The compound can be reduced to the corresponding alcohol.

Substitution: The aldehyde group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as Grignard reagents (RMgX) can be used for substitution reactions.

Major Products Formed

Oxidation: 2-Methyl-2-propylpentanoic acid.

Reduction: 2-Methyl-2-propylpentanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methyl-2-propylpentanal has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving aldehyde metabolism and enzyme interactions.

Medicine: Research into potential therapeutic uses of aldehydes often involves compounds like this compound.

Industry: It is used in the production of fragrances, flavors, and other fine chemicals .

Mechanism of Action

The mechanism of action of 2-Methyl-2-propylpentanal involves its interaction with various molecular targets. The aldehyde group can form Schiff bases with amines, leading to the formation of imines. This reaction is crucial in biological systems where aldehydes play a role in enzyme catalysis and metabolic pathways .

Comparison with Similar Compounds

Structural and Functional Group Analogues

The following compounds are selected for comparison based on shared structural motifs (branching, chain length) or functional groups (aldehydes, ketones, alcohols):

2-Methyl-2-propylpentanal (Target Compound)

- Functional Group : Aldehyde (-CHO).

- Branching : Methyl and propyl groups at position 2.

- Molecular Weight : 142.24 g/mol (estimated).

- Boiling Point : ~160–180°C (estimated, based on branching effects).

- Solubility : Low water solubility due to hydrophobic branching.

2-Pentanone (CAS 107-87-9)

- Functional Group : Ketone (-C=O).

- Structure : Linear chain with a ketone at position 2.

- Molecular Weight : 86.13 g/mol.

- Boiling Point : 102°C.

- Solubility : 4.8 g/100 mL in water.

- Toxicity (LD₅₀) : 2730 mg/kg (rat, oral) .

Comparison :

- Aldehydes (e.g., this compound) generally exhibit lower boiling points than ketones of similar molecular weight due to weaker dipole-dipole interactions. However, branching in the aldehyde reduces this difference.

- Ketones like 2-pentanone are less reactive toward nucleophiles but more stable against oxidation .

2-Methyl-3-pentanol (CAS 565-67-3)

- Functional Group : Alcohol (-OH).

- Branching : Methyl group at position 2.

- Molecular Weight : 102.18 g/mol.

- Boiling Point : 132°C.

- Solubility : Slightly soluble in water (hydrogen bonding).

- Toxicity (LD₅₀) : 2300 mg/kg (rat, oral) .

Comparison :

- Alcohols have higher boiling points than aldehydes due to hydrogen bonding.

- Aldehydes are more reactive and toxic; this compound may cause mucous membrane irritation, whereas alcohols are less acutely toxic .

2-Methylpentane (CAS 107-83-5)

- Functional Group : Alkane.

- Branching : Methyl group at position 2.

- Molecular Weight : 86.18 g/mol.

- Boiling Point : 60°C.

- Solubility : Insoluble in water.

- Toxicity (LD₅₀) : >5000 mg/kg (rat, oral) .

Comparison :

- Alkanes like 2-methylpentane are nonpolar and inert, whereas aldehydes participate in diverse reactions.

- Aldehydes exhibit higher toxicity and environmental persistence due to reactivity .

Data Table: Key Properties of Comparable Compounds

| Compound | CAS | Molecular Formula | Boiling Point (°C) | Solubility in Water | Toxicity (LD₅₀, rat oral) |

|---|---|---|---|---|---|

| This compound | N/A | C₉H₁₈O | 160–180* | Low* | Data unavailable |

| 2-Pentanone | 107-87-9 | C₅H₁₀O | 102 | 4.8 g/100 mL | 2730 mg/kg |

| 2-Methyl-3-pentanol | 565-67-3 | C₆H₁₄O | 132 | Slightly soluble | 2300 mg/kg |

| 2-Methylpentane | 107-83-5 | C₆H₁₄ | 60 | Insoluble | >5000 mg/kg |

*Estimated values based on structural analogs .

Research Findings on Branching and Reactivity

Branching Effects :

- Branched compounds (e.g., this compound) exhibit lower boiling points than linear isomers due to reduced surface area and van der Waals forces.

- Increased branching correlates with lower water solubility and higher lipid solubility, impacting environmental fate and bioaccumulation .

Functional Group Reactivity :

- Aldehydes undergo rapid oxidation to carboxylic acids, whereas ketones resist oxidation.

- Alcohols participate in esterification and dehydration, but aldehydes are more electrophilic, making them prone to nucleophilic attacks (e.g., in Schiff base formation) .

Toxicity Trends: Aldehydes generally show higher acute toxicity than alcohols or alkanes. For example, formaldehyde (LD₅₀ = 100 mg/kg) is far more toxic than ethanol (LD₅₀ = 7060 mg/kg). This trend likely extends to this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.